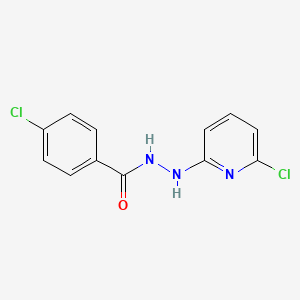

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide

Descripción

1.1. Structural Overview of 4-Chloro-N'-(6-Chloropyridin-2-yl)benzohydrazide 4-Chloro-N'-(6-chloropyridin-2-yl)benzohydrazide (molecular formula: C₁₁H₈Cl₂N₄O; monoisotopic mass: 282.0075 g/mol) is a hydrazide derivative featuring a 4-chlorobenzoyl backbone conjugated to a 6-chloropyridin-2-yl hydrazone group. Hydrazide derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-parasitic properties, often attributed to their ability to form stable metal complexes or interact with biomolecules .

For example, 4-chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide was prepared by reacting 4-chlorobenzohydrazide with 5-chloro-2-hydroxyacetophenone in ethanol .

Propiedades

IUPAC Name |

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-6-4-8(5-7-9)12(18)17-16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYJUIAUJJIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 6-chloropyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The chlorinated positions on the pyridine and benzene rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. Structural and Substituent Variations

The biological and physicochemical properties of benzohydrazides are highly dependent on substituent patterns. Key comparisons include:

| Compound Name | Substituents on Benzohydrazide | Hydrazone Moiety | Key Structural Features |

|---|---|---|---|

| Target Compound | 4-Cl | 6-Chloropyridin-2-yl | Pyridazine ring; dual Cl atoms |

| 4-Cl-N′-(4-hydroxy-3-nitrobenzylidene) derivative | 4-Cl | 4-Hydroxy-3-nitrobenzylidene | Nitro group (electron-withdrawing) |

| 4-Cl-N′-(4-hydroxy-3-methoxybenzylidene) | 4-Cl | 4-Hydroxy-3-methoxybenzylidene | Methoxy group (electron-donating) |

| 4-Cl-N′-(thiophene-2-ylmethylene) (S3) | 4-Cl | Thiophene-2-ylmethylene | Heteroaromatic sulfur ring |

| 4-Cl-N′-(3-pyridylmethylidene) | 4-Cl | 3-Pyridylmethylidene | Pyridine ring; potential for metal binding |

Nitro and methoxy substituents in related compounds alter electronic density, affecting hydrogen-bonding networks in crystal structures .

2.2. Physicochemical Properties

Comparative data for selected compounds:

*Estimated from structural analogs. Chlorine atoms and the pyridazine ring contribute to higher lipophilicity (LogP) compared to methoxy or chromene derivatives .

Actividad Biológica

4-Chloro-N'-(6-chloropyridin-2-yl)benzohydrazide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide is . Its structure includes a benzohydrazide moiety with chlorinated pyridine, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate various pathways, leading to antimicrobial, antifungal, or anticancer effects. The exact mechanisms depend on the biological system being studied and the specific targets involved.

Antimicrobial Activity

Research indicates that 4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential utility as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. Its efficacy in inhibiting fungal growth positions it as a candidate for further exploration in agricultural applications or as a therapeutic agent for fungal infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of stress response pathways. For instance, it has been reported to affect signaling pathways associated with tumor growth and metastasis .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Significant inhibition | Various bacterial strains | |

| Antifungal | Effective | Pathogenic fungi | |

| Anticancer | Induces apoptosis | Cancer cell lines |

Case Study: Anticancer Activity

A study published in 2023 explored the anticancer effects of 4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide on liver cancer cells (HCC). The compound was shown to significantly reduce cell viability at concentrations below 20 µM. Mechanistic investigations revealed that it triggered apoptosis through the activation of ER stress pathways, indicating its potential as a therapeutic agent for HCC .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.